molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

Cat. No. B053014
CAS RN: 117718-93-1
M. Wt: 283.12 g/mol
InChI Key: HCOBVOOOPUDGFL-UHFFFAOYSA-N
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Description

“4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine” is a chemical compound with a complex structure. It contains an imidazo[1,2-a]pyrazine core, which is a versatile scaffold in organic synthesis and drug development . The compound also has a morpholine ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

  • Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties : Imidazo[1,2-a]pyrazine derivatives, including those related to 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine, demonstrated uterine-relaxing and antibronchospastic activities in vitro and in vivo. They also showed positive chronotropic and inotropic effects on isolated atria (Sablayrolles et al., 1984).

  • Antimicrobial Activity : Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains (Desai, Patel, & Dave, 2016).

  • Cytotoxic, Genotoxic, and Antiprotease Effects : Substituted 4-anilinoquinazolines with a bromo group in the aromatic ring and a morpholine group in the pyrimidine ring inhibited the growth of tumor cell lines and exhibited antiprotease effect, which is relevant for their anticancer properties (Jantová et al., 2001).

  • Inhibitor of Phosphodiesterase 10A (PDE10A) : In the search for a PDE10A clinical candidate, modifications including a morpholine group led to increased potency and efficacy in vivo (Hu et al., 2014).

  • Inhibitors of Bruton's Tyrosine Kinase (BTK) : Research on 8-Amino-imidazo[1,5-a]pyrazine-based BTK inhibitors identified the morpholine group as an optimized pharmacophore, showing excellent BTK potencies, kinase and hERG selectivities, and pharmacokinetic profiles (Boga et al., 2017).

  • Glucosidase Inhibitors with Antioxidant Activity : Benzimidazoles containing a morpholine skeleton were synthesized and screened for in vitro antioxidant activities and glucosidase inhibitors, showing high scavenging activity and inhibitory potential against α-glucosidase (Özil, Parlak, & Baltaş, 2018).

  • Antiproliferative Agents Targeting P53 in Lung Cancer : A series of (imidazo[1,2-a]pyrazin-6-yl)ureas displayed cytostatic activity against a non-small cell lung cancer cell line, indicating potential for reactivation of p53 mutant in these cell lines (Bazin et al., 2016).

Future Directions

The future directions for the study of “4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine” could include further exploration of its synthesis methods, reactivity, biological activity, and potential applications in drug development .

properties

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOBVOOOPUDGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN3C2=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434628
Record name 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

CAS RN

117718-93-1
Record name 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1 g (3,6 mol) of 6,8-dibromoimidazo[1,2-a]pyrazine and 1 g (11.2 mmol) of morpholine in 15 ml of anhydrous ethanol is brought to reflux for 12 hours. After evaporation of the solvant and chromatography on an alumina column (eluant=CH2Cl2), 0.88 g (Yld=85%) of 6-bromo 8-morpholinoimidazo[1,2-a]pyrazine (m.p. 191° C.) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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